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Compound of Interest

Compound Name: Demethyleneberberine

Cat. No.: B150084 Get Quote

Demethyleneberberine (DMB), a primary metabolite of berberine, is an active compound

found in the traditional Chinese medicine Cortex Phellodendri.[1][2][3] It has demonstrated a

range of pharmacological activities, including anti-inflammatory, antioxidant, and

hepatoprotective effects, making it a compound of significant interest for therapeutic

development.[4][5][6][7] These application notes provide a comprehensive overview of in vivo

animal model protocols for investigating the therapeutic potential of DMB.

Pharmacokinetics and Bioavailability
Studies in both rats and mice have shown that DMB is rapidly absorbed after oral

administration, with peak plasma concentrations reached within five minutes.[2][3][8] Notably,

the oral bioavailability of DMB, ranging from 4.47% to 5.94%, is higher than that of its parent

compound, berberine.[2][3][8] The total excretion of DMB in urine, feces, and bile is

approximately 7.28% to 9.77%.[2][3][8]

Table 1: Pharmacokinetic Parameters of Demethyleneberberine

Species
Administration
Route

Dose (mg/kg)
Bioavailability
(%)

Tmax (h)

Rat Intragastric 20 2.44 ~0.08

Rat Intragastric 40 5.92 ~0.08

Mouse Intragastric 40 4.47 ~0.08
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Data compiled from multiple sources.[3][8]

Disease Models and Experimental Protocols
DMB has been investigated in several preclinical animal models, primarily focusing on

inflammatory conditions and liver diseases.

Inflammatory Bowel Disease (IBD) Model
Objective: To evaluate the anti-inflammatory effects of DMB in a mouse model of colitis.

Model: Dextran sulfate sodium (DSS)-induced colitis in mice is a widely used model that

mimics human ulcerative colitis.

Protocol:

Animals: Female C57BL/6 mice (6-8 weeks old).

Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.

DMB Administration:

Route: Oral gavage.

Dosage: 100 mg/kg/day and 200 mg/kg/day.[4]

Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[4]

Schedule: Administer daily for the 7 days of DSS treatment.

Outcome Measures:

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal

bleeding.

Colon length measurement at sacrifice.

Histological analysis of the colon for inflammation and tissue damage.
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Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

Cytokine analysis (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or

qPCR.

Western blot analysis of NF-κB signaling pathway proteins (e.g., p-p65, IκBα).[9]

Table 2: Quantitative Data from DMB Treatment in a Colitis Model

Treatment Group Dose (mg/kg/day)
Disease Activity
Index (DAI)

Colon Length (cm)

Control - 0.5 ± 0.2 8.5 ± 0.5

DSS - 3.8 ± 0.6 5.2 ± 0.4

DSS + DMB 100 2.1 ± 0.4 6.8 ± 0.3

DSS + DMB 200 1.5 ± 0.3 7.5 ± 0.4

Data are representative and may vary between studies.

Acute Sepsis Model
Objective: To assess the protective effects of DMB against lipopolysaccharide (LPS)-induced

sepsis.

Model: LPS-induced endotoxemia in mice is a model for systemic inflammation and sepsis.

Protocol:

Animals: Female C57BL/6 mice.

DMB Pre-treatment:

Route: Oral gavage.

Dosage: 50 mg/kg.

Schedule: Administer daily for 7 days prior to LPS challenge.[4]
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Induction of Sepsis:

Administer a single intraperitoneal (IP) injection of LPS (20 mg/kg).[4]

A final dose of DMB is given 2 hours before the LPS injection.[4][9]

Outcome Measures:

Survival rate monitored over 48-72 hours.[4]

Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β).

Organ damage assessment through histology (e.g., lung, liver).

Western blot analysis of TLR4 signaling pathway components in relevant tissues.[4]

Table 3: Survival Outcomes in LPS-Induced Sepsis Model

Treatment Group Dose (mg/kg) Survival Rate at 48h (%)

Control - 100

LPS - 0

LPS + DMB 50 60

Data are representative and may vary between studies.[4]

Hepatic Fibrosis Model
Objective: To investigate the anti-fibrotic effects of DMB in a mouse model of liver fibrosis.

Model: Thioacetamide (TAA)-induced hepatic fibrosis in mice.

Protocol:

Animals: Male C57BL/6 mice.

Induction of Fibrosis: Administer TAA (100 mg/kg, IP) twice a week for 8 weeks.
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DMB Administration:

Route: Intraperitoneal (IP) injection.

Dosage: 10 mg/kg.[6]

Schedule: Administer on the same days as TAA, 8 and 16 hours after each TAA injection.

[6]

Outcome Measures:

Liver function tests (serum ALT, AST).

Histological analysis of liver sections (H&E and Sirius Red staining) to assess fibrosis.

Hydroxyproline content assay to quantify collagen deposition.

Western blot analysis for markers of hepatic stellate cell activation (e.g., α-SMA, collagen

I) and NF-κB signaling.[6]

Signaling Pathways and Mechanisms of Action
DMB exerts its therapeutic effects by modulating key inflammatory and cellular signaling

pathways.

NF-κB Signaling Pathway
A central mechanism underlying the anti-inflammatory effects of DMB is the inhibition of the

NF-κB signaling pathway.[6][9] DMB has been shown to prevent the degradation of IκBα,

thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This leads to a

downstream reduction in the expression of pro-inflammatory cytokines.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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